L-Leucine isopropyl-d7 chemical structure and properties
L-Leucine isopropyl-d7 chemical structure and properties
Structural Biology, Proteomics, and Metabolic Tracing
Executive Summary
L-Leucine isopropyl-d7 (CAS: 92751-17-2) is a highly specialized, stable isotope-labeled amino acid where the isopropyl side chain is fully deuterated (
Part 1: Physicochemical Characterization[6][7]
The distinct utility of L-Leucine isopropyl-d7 stems from the isotopic substitution at the
1.1 Chemical Identity & Structure
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Systematic Name: L-Leucine-5,5,5-d3-4-d1-5',5',5'-d3
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Chemical Formula:
[1][2][4] -
Molecular Weight: 138.22 g/mol (Labeled) vs. 131.17 g/mol (Unlabeled)
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Mass Shift: +7.04 Da
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Isotopic Purity: Typically
atom D
Graphviz Diagram 1: Chemical Structure Map This diagram visualizes the specific deuteration sites on the leucine backbone.
Caption: Structural map of L-Leucine isopropyl-d7. Red nodes indicate deuterated positions (isopropyl group).
1.2 Solubility & Stability Data
| Property | Specification | Operational Note |
| Solubility (Water) | Sparingly Soluble (~24 g/L) | Slow to dissolve at neutral pH. |
| Solubility (Acid) | Freely Soluble | Dissolves rapidly in 0.1 M HCl or 5% Formic Acid. |
| Melting Point | >300 °C | Sublimes before melting; stable at high heat. |
| Hygroscopicity | Low | Store desiccated to prevent H/D exchange artifacts (rare but possible). |
| pKa Values | Identical to unlabeled L-Leucine. |
Part 2: Applications in Mass Spectrometry (Proteomics)
In quantitative proteomics (SRM/MRM and SILAC), L-Leucine isopropyl-d7 serves as a "heavy" internal standard. Leucine is one of the most abundant amino acids in proteins (~10% frequency), making it an ideal target for quantification.
2.1 The Deuterium Isotope Effect in Chromatography
Critical Insight: While chemically identical, deuterated isotopologues often exhibit slightly different retention times (RT) in Reversed-Phase LC (RPLC) compared to their protiated counterparts.[5]
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Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the hydrophobic surface area slightly, causing the deuterated analog to elute earlier than the light (unlabeled) peptide.
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Impact: In high-resolution runs, the shift can range from 0.1 to 3.0 seconds.[6]
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Mitigation: When setting MRM dwell times, widen the detection window slightly to account for this pre-elution, or use
leucine if exact co-elution is strictly required (though d7 is significantly cheaper).
2.2 Quantification Workflow
The following diagram outlines a standard "Spike-In" workflow for absolute quantification of a target protein using d7-Leucine peptides.
Graphviz Diagram 2: Proteomic Quantification Workflow
Caption: Workflow for absolute protein quantification using L-Leucine isopropyl-d7 internal standards.
Part 3: Applications in Structural Biology (NMR)
In Nuclear Magnetic Resonance (NMR), L-Leucine isopropyl-d7 is primarily used for spectral simplification and relaxation enhancement .
3.1 Spectral Editing (The "Silencing" Effect)
Large proteins (>30 kDa) suffer from signal overlap, particularly in the crowded methyl region (0.8 - 1.0 ppm).
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The Problem: Leucine has two methyl groups that produce strong, intense signals that can obscure other critical resonances (like Valine or Isoleucine).
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The d7 Solution: Incorporating L-Leucine isopropyl-d7 renders the leucine side chains "invisible" in
-NMR experiments. This allows researchers to observe the remaining protonated residues (e.g., Valine, Isoleucine) without interference. -
Relaxation: Deuteration reduces dipolar relaxation pathways, sharpening the lines of neighboring nuclei (e.g., backbone amides) and improving the quality of NOESY spectra.
Part 4: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Use this protocol for preparing internal standards for mass spectrometry.
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Calculate Mass: For 10 mL of 100 mM solution, weigh exactly 138.2 mg of L-Leucine isopropyl-d7.
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Solvent Selection: Do not use pure water, as dissolution will be slow.
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Recommended: 0.1 M HCl (hydrochloric acid). The acidic pH protonates the amine group, drastically increasing solubility.
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Dissolution:
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Add the solid to a glass vial.
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Add 8 mL of 0.1 M HCl.
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Vortex for 30 seconds until clear.
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Adjust volume to 10 mL.
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Sterilization: Filter through a 0.22
PVDF membrane (low protein binding). -
Storage: Aliquot into screw-cap cryovials. Store at -20°C. Stable for >2 years.
Protocol B: Incorporation into Cell Culture (SILAC-like)
For metabolic labeling of auxotrophic E. coli or mammalian cells.
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Media Prep: Prepare "Drop-out" media (DMEM or M9 Minimal Media) lacking L-Leucine.
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Reconstitution: Add L-Leucine isopropyl-d7 to the media at the standard concentration (e.g., 105 mg/L for DMEM).
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Note: Ensure the d7-Leucine is the sole source of leucine to ensure 100% incorporation.
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Passaging: Grow cells for at least 5-6 cell doublings to ensure replacement of the natural leucine pool with the deuterated analog.
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Verification: Lyse a small aliquot of cells and run a test LC-MS to verify >98% incorporation efficiency before proceeding with the main experiment.
References
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Cambridge Isotope Laboratories. (n.d.).[2] L-Leucine (isopropyl-D7, 98%) Product Data. Retrieved from
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Sigma-Aldrich. (n.d.). L-Leucine-(isopropyl-d7) 98 atom % D Technical Specification. Retrieved from
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Zhang, Y., et al. (2011). "Underlying Mechanisms of Chromatographic H/D Isotope Effects." Journal of Separation Science. (Discusses the retention time shift of deuterated isotopologues). Retrieved from
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Hao, P., et al. (2011). "Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes." Electrophoresis. Retrieved from
- Tugarinov, V., & Kay, L. E. (2004). "Methyl-TROSY spectroscopy of high-molecular-weight protein assemblies.
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. L-LEUCINE (ISOPROPYL-D7, 98%)_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
